4-Bromo-2,5-dimethyl-thiophene-3-carbonitrile
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Overview
Description
“4-Bromo-2,5-dimethyl-thiophene-3-carbonitrile” is a chemical compound with the CAS number 1379362-41-0 . It has a molecular weight of 216.10 .
Synthesis Analysis
Thiophene derivatives, such as “this compound”, can be synthesized through various methods. Some of the common methods include the Gewald reaction, Paal–Knorr synthesis, Fiesselmann synthesis, and Hinsberg synthesis . These methods involve condensation reactions between different compounds .Scientific Research Applications
Synthesis of Thiophene Derivatives
Research indicates that 4-Bromo-2,5-dimethyl-thiophene-3-carbonitrile serves as a precursor in the synthesis of complex thiophene derivatives. Hawkins et al. (1994) demonstrate the conversion of thiophene derivatives into various functionalized compounds, highlighting the versatility of thiophene-based compounds in organic synthesis (Hawkins, Iddon, Longthorne, & Rosyk, 1994). This work underscores the importance of this compound in the field of synthetic organic chemistry, where it can lead to the development of new materials and molecules with specific properties.
Electropolymerization and Material Science Applications
Another study by Cihaner and Önal (2007) explores the electropolymerization of thiophene derivatives, including this compound, to create polymers with potential applications in electronic devices. Their research demonstrates the synthesis of functionalized thiophene polymers with lower oxidation potentials and stable conducting states, suggesting their utility in electrochromic devices (Cihaner & Önal, 2007). These findings highlight the potential of this compound in the development of new materials for electronic and photonic applications.
Pharmaceutical and Biological Applications
Ignatovich et al. (2015) report the synthesis and biological activity of thiophene carbonitrile derivatives, indicating their potential in biomedical research. This study emphasizes the cytotoxic properties of these compounds and their inhibition of matrix metalloproteinases, suggesting their relevance in the development of therapeutic agents (Ignatovich, Spura, Muravenko, Belyakov, Popelis, Shestakova, Domrachova, Gulbe, Rudevica, & Leonchiks, 2015). The implications of these findings extend to pharmaceutical sciences, where the manipulation of thiophene derivatives could lead to the discovery of novel drugs.
Mechanism of Action
Target of Action
“4-Bromo-2,5-dimethyl-thiophene-3-carbonitrile” belongs to the class of thiophene derivatives . Thiophene derivatives have been shown to exhibit a variety of biological effects, and they play a vital role for medicinal chemists to improve advanced compounds . The specific targets of “this compound” would depend on its specific structure and functional groups, and further studies would be needed to identify these.
Mode of Action
The mode of action of “this compound” would depend on its specific targets. Thiophene derivatives can interact with their targets in a variety of ways, including binding to receptors, inhibiting enzymes, or interacting with cellular structures .
Biochemical Pathways
The affected pathways would depend on the specific targets of “this compound”. Thiophene derivatives can affect a variety of biochemical pathways, depending on their specific biological activity .
Result of Action
The molecular and cellular effects of “this compound” would depend on its mode of action and the biochemical pathways it affects. Thiophene derivatives can have a variety of effects, including anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties .
Properties
IUPAC Name |
4-bromo-2,5-dimethylthiophene-3-carbonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrNS/c1-4-6(3-9)7(8)5(2)10-4/h1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IANQRVWZKAQMGO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(S1)C)Br)C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrNS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.10 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1379362-41-0 |
Source
|
Record name | 4-bromo-2,5-dimethylthiophene-3-carbonitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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